

In-Depth Technical Guide: 3-amino-N,4-dimethylbenzamide (CAS: 54884-19-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-amino-N,4-dimethylbenzamide

Cat. No.: B1280178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and associated signaling pathways for **3-amino-N,4-dimethylbenzamide** is limited. This guide provides a comprehensive summary of its known chemical and physical properties. Where direct experimental data is unavailable, information on related compounds or general methodologies is provided for illustrative purposes and should be adapted and validated for specific research applications.

Core Compound Information

3-amino-N,4-dimethylbenzamide is a substituted benzamide compound. Its structure features a benzene ring with an amino group, a methyl group, and an N,N-dimethylcarboxamide group. This arrangement of functional groups makes it a potential building block in medicinal chemistry and materials science.

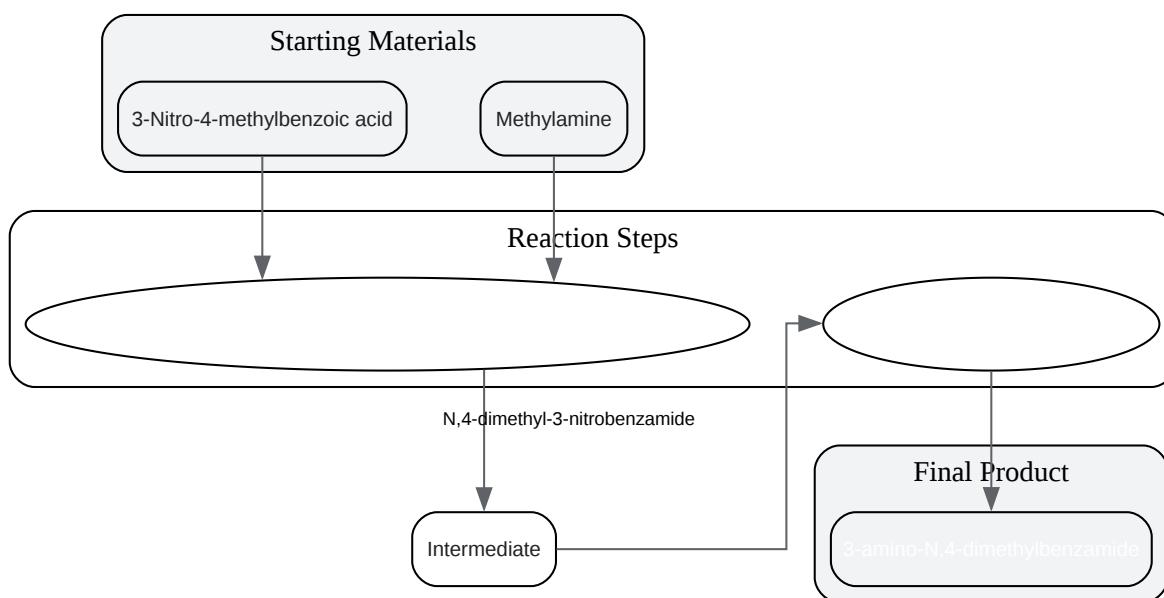
Chemical and Physical Properties

The following table summarizes the key identifiers and physicochemical properties of **3-amino-N,4-dimethylbenzamide**.

Property	Value	Reference(s)
IUPAC Name	3-amino-N,4-dimethylbenzamide	[1]
CAS Number	54884-19-4	
Molecular Formula	C ₉ H ₁₂ N ₂ O	
Molecular Weight	164.20 g/mol	
Appearance	Solid	[1]
SMILES	O=C(NC)C1=CC(N)=C(C)C=C1	[1]
InChI Key	NXFCCUBWWWTWZGE-UHFFFAOYSA-N	[1]
Predicted XlogP	0.1	[2]
Monoisotopic Mass	164.094963011 Da	[2]
Topological Polar Surface Area	55.1 Å ²	
Heavy Atom Count	12	

Safety and Handling

This compound is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.


Hazard Statement	Description
H301	Toxic if swallowed
H317	May cause an allergic skin reaction
H319	Causes serious eye irritation

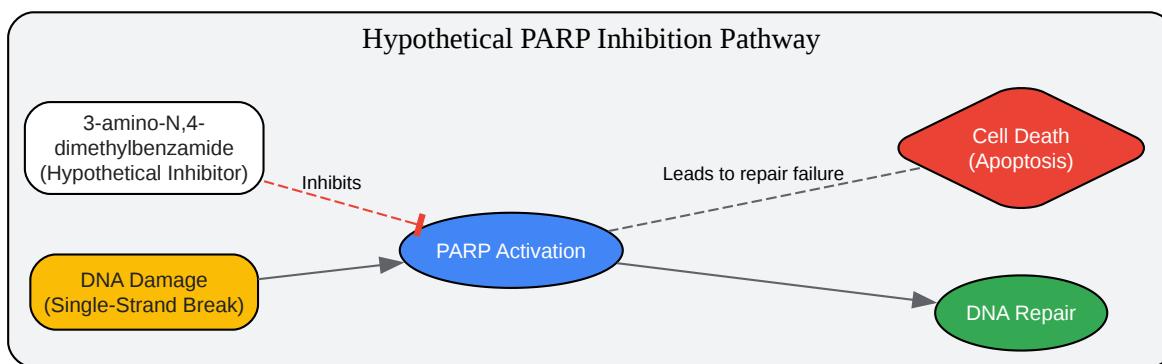
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis and Manufacturing

While specific, detailed peer-reviewed synthesis protocols for **3-amino-N,4-dimethylbenzamide** are not readily available, a general synthetic approach can be inferred from standard organic chemistry principles and patent literature for related compounds. A plausible route would involve the amidation of a corresponding benzoic acid derivative.

A generalized workflow for the synthesis of a substituted benzamide is presented below.

[Click to download full resolution via product page](#)


Caption: Generalized synthetic workflow for **3-amino-N,4-dimethylbenzamide**.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is no direct evidence in the scientific literature detailing the biological activity or mechanism of action for **3-amino-N,4-dimethylbenzamide**. However, the benzamide scaffold

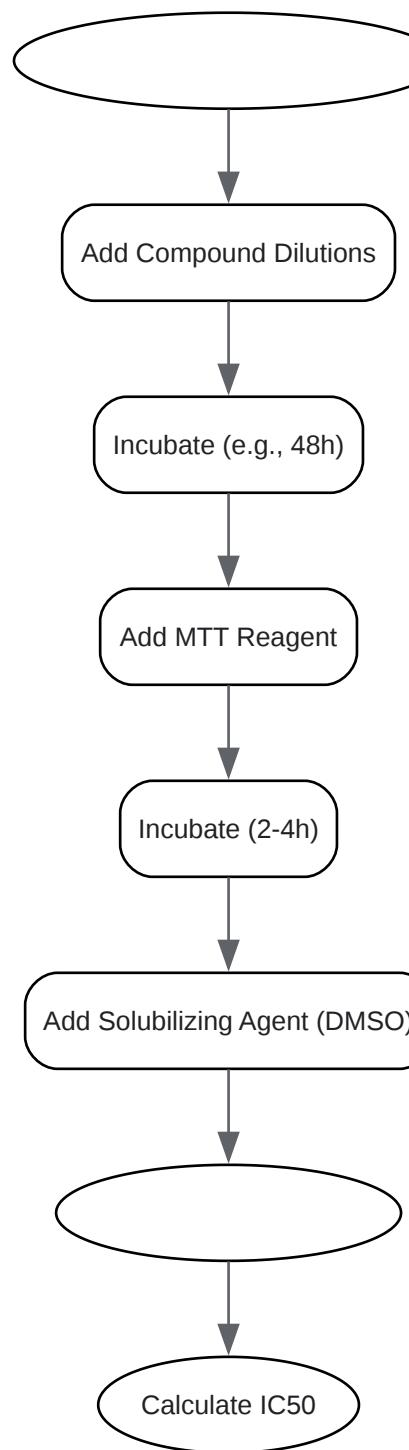
is present in a wide range of biologically active molecules. For instance, various substituted benzamides are known to act as enzyme inhibitors or receptor modulators.

One well-studied area for related compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The diagram below illustrates a hypothesized mechanism of action if this compound were to act as a PARP inhibitor, a concept explored for other aminobenzamide derivatives.

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway for PARP inhibition.

Experimental Protocols (General Methodologies)


Given the lack of specific published studies on **3-amino-N,4-dimethylbenzamide**, this section provides generalized experimental protocols commonly used to assess the biological activity of novel chemical entities. These would need to be optimized for the specific compound and research question.

Cell Viability Assessment (MTT Assay)

This assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **3-amino-N,4-dimethylbenzamide** in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
- Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting viability against compound concentration.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for an MTT cell viability assay.

Conclusion

3-amino-N,4-dimethylbenzamide, CAS number 54884-19-4, is a chemical compound with well-defined physical and chemical properties, making it available as a building block for chemical synthesis. However, there is a notable absence of published research into its biological effects, mechanism of action, or specific applications in drug development. The information provided herein on potential biological activities and experimental protocols is based on related structures and general pharmacological principles. Researchers investigating this compound should consider these as starting points for their own empirical studies. Further investigation is required to elucidate the pharmacological profile of **3-amino-N,4-dimethylbenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-amino-n,4-dimethylbenzamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-amino-N,4-dimethylbenzamide (CAS: 54884-19-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280178#3-amino-n-4-dimethylbenzamide-cas-number-54884-19-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com